Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is a complex organic compound that features a benzo[1,3]dioxole ring system linked to a morpholine moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Formation of the Benzo[1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole ring.
Reduction: Reduction reactions can occur at the morpholine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include benzoquinone derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent.
Biological Studies: The compound is used in studies involving cell cycle regulation and apoptosis.
Chemical Research: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. This can result in the induction of apoptosis and cell cycle arrest in cancer cells . The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
- (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
Uniqueness
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine is unique due to its combination of a benzo[1,3]dioxole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Biological Activity
Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine (BDMPA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of BDMPA, supported by relevant research findings and data.
Chemical Structure and Properties
BDMPA is characterized by the following chemical structure:
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylpropan-1-amine
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
The compound features a benzodioxole moiety linked to a morpholine group, which is critical for its biological activity.
Anticancer Properties
Research has highlighted BDMPA's potential as an anticancer agent. A study demonstrated that derivatives of benzodioxole exhibited notable cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic profile:
Compound | Cell Line | IC50 (µM) |
---|---|---|
BDMPA Derivative | HepG2 | 2.38 |
BDMPA Derivative | HCT116 | 1.54 |
BDMPA Derivative | MCF7 | 4.52 |
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF7 | 4.56 |
The mechanisms underlying the anticancer activity include the inhibition of the epidermal growth factor receptor (EGFR), modulation of apoptosis pathways involving proteins such as Bax and Bcl-2, and disruption of cell cycle progression .
Antimicrobial Activity
BDMPA has also been investigated for its antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit antibacterial effects against various pathogens. These findings suggest that BDMPA may possess selective toxicity towards bacterial cells while sparing normal human cells, which is crucial for minimizing side effects during treatment .
The biological activity of BDMPA can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : BDMPA may inhibit certain enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The compound's ability to interact with receptors like EGFR plays a pivotal role in mediating its anticancer effects.
- Apoptotic Pathways : By influencing apoptotic signaling pathways, BDMPA can promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of BDMPA and its derivatives:
- Antitumor Activity Study : A comprehensive examination revealed that BDMPA derivatives showed potent antiproliferative activity across multiple cancer cell lines, with mechanisms involving apoptosis induction confirmed through annexin V-FITC assays .
- Antioxidant Activity Assessment : Another study evaluated the antioxidant potential of related benzodioxole compounds using DPPH-scavenging assays, where moderate antioxidant activity was noted, further supporting the therapeutic potential of these compounds in oxidative stress-related diseases .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1(5-17-6-8-18-9-7-17)4-16-11-13-2-3-14-15(10-13)20-12-19-14/h2-3,10,16H,1,4-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYWNYJKRSQHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.